The synthesis of DPC 083-d4 typically involves several chemical reactions that incorporate deuterated precursors. The most common methods include:
The synthesis process requires precise control over reaction conditions such as temperature, pressure, and the presence of solvents. For instance, reactions may be conducted under inert atmospheres to prevent unwanted side reactions. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the successful incorporation of deuterium into the molecular structure.
DPC 083-d4's molecular structure features a backbone similar to its non-deuterated counterpart but with deuterium atoms replacing specific hydrogen atoms. This alteration significantly influences its physical and chemical properties.
DPC 083-d4 participates in various chemical reactions typical for its class, including:
The kinetics of reactions involving DPC 083-d4 may differ from those involving non-deuterated compounds due to the kinetic isotope effect, which can lead to slower reaction rates when deuterium is involved.
The mechanism by which DPC 083-d4 operates in biological or chemical systems often involves its role as a tracer in metabolic studies or as an internal standard in quantitative analyses. The presence of deuterium allows for distinct tracking during mass spectrometry or NMR studies.
Studies utilizing DPC 083-d4 have shown that it can enhance the sensitivity and accuracy of analytical methods, making it invaluable in research settings where precise measurements are critical.
DPC 083-d4 has several scientific applications, including:
DPC 083-d4 (CAS: 214287-99-7) is a deuterium-labeled isotopologue of the antiretroviral compound DPC 083. Its systematic IUPAC name is (4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one, reflecting the strategic replacement of four hydrogen atoms with deuterium at the cyclopropyl ring. The molecular formula is C₁₄H₈D₄ClF₃N₂O, yielding a molecular weight of 320.731 g/mol [3] [7]. Key identifiers include:
Table 1: Core Chemical Properties of DPC 083-d4
Property | Value | |
---|---|---|
Molecular Formula | C₁₄H₈D₄ClF₃N₂O | |
Exact Mass | 320.084 g/mol | |
Deuterium Positions | Cyclopropyl ring (2,2,3,3-tetradeuterio) | |
Storage Conditions | Room temperature, inert environment | |
Chemical Purity | Neat (≥98%) | [3] [10] |
Deuterium labeling in DPC 083-d4 serves as a strategic tool for metabolic pathway tracing in pharmacokinetic studies. The deuterium atoms, positioned at the cyclopropyl vinyl group (a site vulnerable to oxidative metabolism), slow hepatic breakdown and enhance compound half-life via the kinetic isotope effect (KIE). This allows researchers to track metabolite formation and distribution without altering the parent molecule’s biological activity [3] [4]. DPC 083 itself is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by DuPont Pharmaceuticals. It belongs to the quinazolinone class and exhibits potent activity against wild-type HIV-1 and mutant strains (e.g., K103N). The deuterated version retains identical stereochemistry—(4S) configuration—and antiviral efficacy to its protiated counterpart, enabling direct mechanistic extrapolation [2] [7].
DPC 083 emerged in response to NNRTI resistance epidemics. Phase I/II trials (completed 2000–2001) demonstrated its efficacy as a once-daily oral agent against NNRTI-resistant HIV, notably maintaining potency against the K103N mutant—a common efavirenz-resistance mutation. DPC 083-d4 facilitates critical ADME (Absorption, Distribution, Metabolism, Excretion) studies to optimize dosing strategies [2] [6]. As a research tool, it accelerates the development of tricyclic quinazolinones—novel NNRTIs identified during DPC 083’s investigation. These compounds address limitations of earlier antiretrovirals by combining higher genetic barriers to resistance with sustained viral suppression [2] [5]. Its role is pivotal in:
Table 2: Research Applications of DPC 083-d4 in HIV Therapeutics
Application Domain | Purpose | |
---|---|---|
Metabolic Stability | Quantify hepatic clearance routes via deuterium retention patterns | |
Protein Binding | Trace blood-brain barrier penetration using deuterium-labeled MS probes | |
Resistance Mechanisms | Map mutation-induced metabolic shifts in reverse transcriptase inhibition | |
Combo Therapy Efficacy | Model drug interaction potentials with NRTIs (e.g., d4T, 3TC) | [3] [4] [6] |
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: